2,6-Dimethylbenzyl Chloride

Catalog No.
S706321
CAS No.
5402-60-8
M.F
C9H11Cl
M. Wt
154.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethylbenzyl Chloride

CAS Number

5402-60-8

Product Name

2,6-Dimethylbenzyl Chloride

IUPAC Name

2-(chloromethyl)-1,3-dimethylbenzene

Molecular Formula

C9H11Cl

Molecular Weight

154.63 g/mol

InChI

InChI=1S/C9H11Cl/c1-7-4-3-5-8(2)9(7)6-10/h3-5H,6H2,1-2H3

InChI Key

HPVRFWQMBYLJRL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)CCl

Canonical SMILES

CC1=C(C(=CC=C1)C)CCl

2,6-Dimethylbenzyl Chloride is an organic compound with the molecular formula C₉H₁₁Cl and a molecular weight of 154.64 g/mol. It is a colorless to light yellow liquid with a melting point of 33-35°C and a boiling point of approximately 70°C at reduced pressure. This compound is primarily used as an intermediate in organic synthesis and has applications in various

DMBCl is a hazardous compound due to the presence of the chlorine atom. Here are the key safety concerns:

  • Skin and eye irritant: DMBCl can cause severe skin burns and eye damage upon contact [].
  • Corrosive: It can react with metals and release corrosive fumes [].
  • Suspected carcinogen: Limited data suggests potential carcinogenicity, requiring proper handling procedures [].

The primary chemical activity of 2,6-Dimethylbenzyl Chloride involves electrophilic aromatic substitution reactions, where the chlorine atom can replace hydrogen atoms on the aromatic ring. This reaction often requires catalysts such as copper(II) chloride to enhance the reaction rate .

Common Reactions Include:

  • Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to products like 2,6-dimethylbenzoic acid.
  • Reduction: Reduction reactions with lithium aluminum hydride yield 2,6-dimethylbenzyl alcohol.
  • Substitution: Nucleophilic substitution reactions can produce various derivatives depending on the nucleophile used, such as sodium hydroxide or potassium cyanide .

The synthesis of 2,6-Dimethylbenzyl Chloride is commonly achieved through the chlorination of 2,6-Dimethylbenzyl Alcohol using thionyl chloride in the presence of hydrochloric acid. This reaction typically occurs at elevated temperatures (around 72°C) and is followed by distillation for purification .

Other Feasible Synthetic Routes:

  • Direct chlorination of the corresponding benzyl compound.
  • Use of other chlorinating agents under controlled conditions.

2,6-Dimethylbenzyl Chloride serves multiple purposes in chemical manufacturing:

  • Intermediate: It acts as an intermediate in synthesizing various organic compounds.
  • Spectroscopic Studies: Used in generating radicals for vibrational spectroscopic studies, particularly in jet-cooled environments .
  • Chemical Reagent: Employed in various nucleophilic substitution reactions and electrophilic aromatic substitutions.

Research involving 2,6-Dimethylbenzyl Chloride often focuses on its role as a precursor for studying radicals like the 2,6-dimethylbenzyl radical. These studies utilize techniques such as corona discharge to facilitate radical generation for spectroscopic analysis. The unique properties of the radical formed can provide insights into its vibrational modes and stability .

Several compounds share structural similarities with 2,6-Dimethylbenzyl Chloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2,4-Dimethylbenzyl ChlorideSimilar dimethyl substitutions but different positionsDifferent reactivity due to substitution pattern
2,6-Dimethylbenzyl AlcoholHydroxyl group instead of chlorineExhibits different chemical properties and reactivity
2,6-Dimethylbenzoic AcidCarboxylic acid functional groupDifferent acidity and reactivity compared to chloride
2,6-DimethylbromobenzeneBromine instead of chlorineDifferent electrophilic properties due to halogen type

Uniqueness

2,6-Dimethylbenzyl Chloride is unique due to its specific substitution pattern on the benzene ring. This influences its reactivity and applications significantly compared to its isomers and analogs. The presence of the chlorine atom also distinguishes it from related compounds that contain hydroxyl or carboxylic acid groups .

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (40%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (80%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (40%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

5402-60-8

Wikipedia

2,6-Dimethylbenzyl chloride

Dates

Last modified: 08-15-2023

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